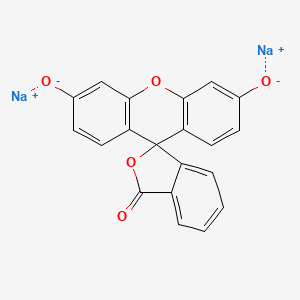
PROTAC Axl Degrader 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC Axl Degrader 1 is a potent and selective compound designed to target and degrade the Axl receptor tyrosine kinase. This compound exhibits significant in vitro anti-proliferative and anti-migratory activities, making it a promising candidate for cancer research and therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Axl Degrader 1 involves the creation of a heterobifunctional molecule that links a ligand for the Axl receptor with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes:
Formation of the Axl ligand: This step involves synthesizing a molecule that specifically binds to the Axl receptor.
Formation of the E3 ligase ligand: This step involves synthesizing a molecule that binds to an E3 ubiquitin ligase.
Linker attachment: The two ligands are connected via a linker, forming the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:
Batch reactors: for the initial synthesis steps.
Continuous flow reactors: for the linker attachment to ensure high yield and purity.
Purification processes: such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
PROTAC Axl Degrader 1 undergoes several types of chemical reactions:
Substitution reactions: During the synthesis, various substitution reactions are employed to attach functional groups to the core structure.
Coupling reactions: These are used to attach the linker to the ligands.
Oxidation and reduction reactions: These may be involved in modifying the ligands to achieve the desired binding affinity.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents (e.g., dimethyl sulfoxide), coupling agents (e.g., EDC, DCC), and catalysts (e.g., palladium-based catalysts).
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure specificity and yield.
Major Products
The major product of these reactions is the fully synthesized this compound, which is then purified and characterized for its biological activity .
Aplicaciones Científicas De Investigación
PROTAC Axl Degrader 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the degradation of the Axl receptor and its downstream effects.
Biology: Helps in understanding the role of Axl in cellular processes such as proliferation and migration.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in targeting cancers that overexpress the Axl receptor.
Mecanismo De Acción
PROTAC Axl Degrader 1 functions by inducing the degradation of the Axl receptor through the ubiquitin-proteasome system. The compound forms a ternary complex with the Axl receptor and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the Axl receptor. This mechanism effectively reduces the levels of Axl in cells, inhibiting its signaling pathways and resulting in anti-proliferative and anti-migratory effects .
Comparación Con Compuestos Similares
Similar Compounds
PROTAC Axl Degrader 2: Another degrader targeting the Axl receptor with similar mechanisms but potentially different binding affinities and linker structures.
Bromodomain (BRD) Degraders: Target different proteins but utilize the same PROTAC technology for protein degradation.
Cyclin Dependent Kinase (CDK) Degraders: Target CDKs using similar heterobifunctional molecules
Uniqueness
PROTAC Axl Degrader 1 is unique in its high selectivity and potency for the Axl receptor, with an IC50 of 0.92 µM. Its ability to induce mehuosis (a form of cell death) and its significant anti-proliferative and anti-migratory activities distinguish it from other PROTACs .
Propiedades
Fórmula molecular |
C40H43N11O4 |
|---|---|
Peso molecular |
741.8 g/mol |
Nombre IUPAC |
N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-8-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]octanamide |
InChI |
InChI=1S/C40H43N11O4/c41-39-46-40(49-51(39)34-21-19-31(47-48-34)27-10-5-4-6-11-27)44-28-17-15-26(16-18-28)24-43-35(52)14-7-2-1-3-8-23-42-32-13-9-12-29-30(32)25-50(38(29)55)33-20-22-36(53)45-37(33)54/h4-6,9-13,15-19,21,33,42H,1-3,7-8,14,20,22-25H2,(H,43,52)(H,45,53,54)(H3,41,44,46,49) |
Clave InChI |
MJLYJIABKSUTCI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





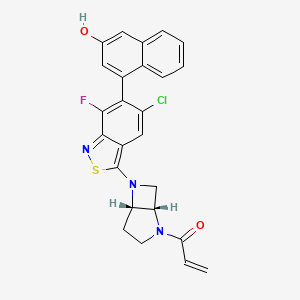
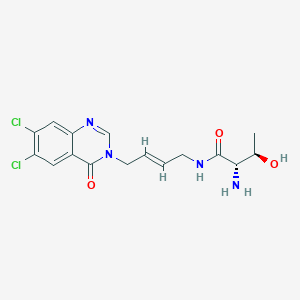

![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)


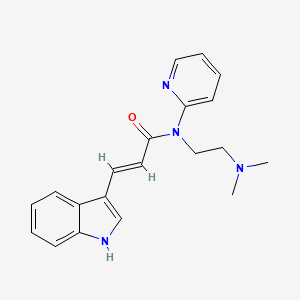
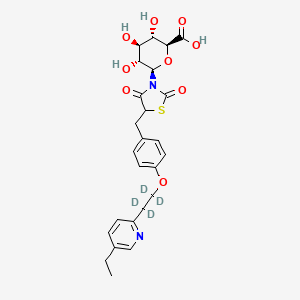
![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)

